molecular formula C13H11N2NaO3S B14520188 Benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt CAS No. 62959-39-1

Benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt

Cat. No.: B14520188
CAS No.: 62959-39-1
M. Wt: 298.29 g/mol
InChI Key: LABWBSSDOHRENX-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt typically involves the diazotization of 4-methylbenzenamine followed by a coupling reaction with benzenesulfonic acid. The reaction conditions often require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

Benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-methyl-
  • Benzenesulfonic acid, 4-methyl-, methyl ester
  • Sulfanilic acid
  • p-Toluenesulfonic acid

Uniqueness

Benzenesulfonic acid, 4-((4-methylphenyl)azo)-, sodium salt is unique due to its azo group, which imparts distinct chemical properties and applications, particularly in dyeing and staining processes. Its ability to form stable complexes with various substances makes it versatile in scientific research and industrial applications.

Properties

CAS No.

62959-39-1

Molecular Formula

C13H11N2NaO3S

Molecular Weight

298.29 g/mol

IUPAC Name

sodium;4-[(4-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H12N2O3S.Na/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)19(16,17)18;/h2-9H,1H3,(H,16,17,18);/q;+1/p-1

InChI Key

LABWBSSDOHRENX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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